![molecular formula C30H31NO6 B12281540 Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a complex organic compound that features a variety of functional groups, including ester, amide, and aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the ester and amide functionalities through esterification and amidation reactions, respectively. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can improve the yield and purity of the final product by allowing precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aromatic rings can yield quinones, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester and amide groups can also interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-BOC-4-piperidinecarboxylate: Another Boc-protected compound with similar protective group chemistry.
4-Aminocoumarin derivatives: Compounds with similar aromatic and amine functionalities.
Uniqueness
Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is unique due to its combination of ester, amide, and aromatic groups, which provide a versatile platform for further chemical modifications and applications. Its specific structural features allow for targeted interactions in biological systems, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C30H31NO6 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
ethyl (E)-2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H31NO6/c1-5-35-28(33)27(31(21-32)29(34)37-30(2,3)4)26(23-14-10-7-11-15-23)24-16-18-25(19-17-24)36-20-22-12-8-6-9-13-22/h6-19,21H,5,20H2,1-4H3/b27-26+ |
Clave InChI |
ULBRBWINARXKIM-CYYJNZCTSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N(C=O)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N(C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


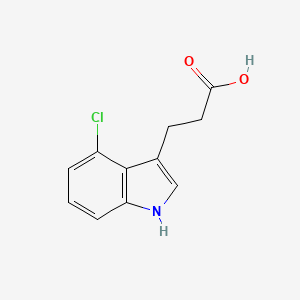
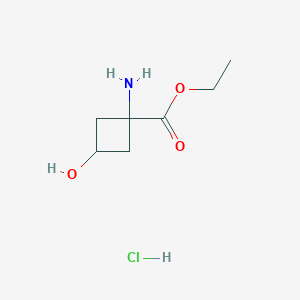
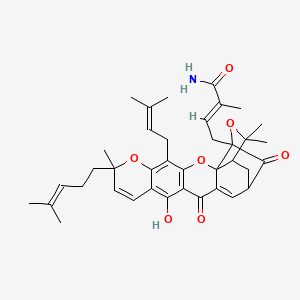


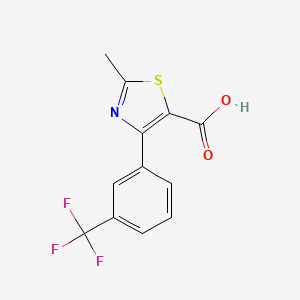

![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
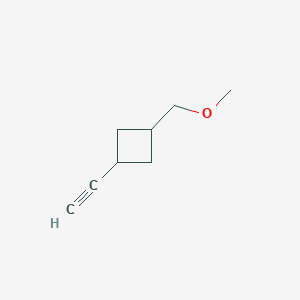
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
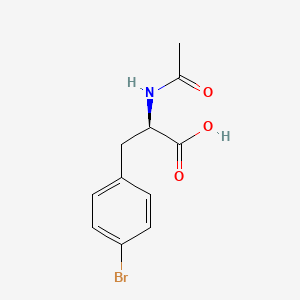
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
